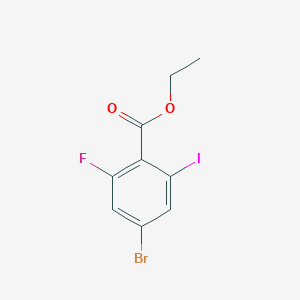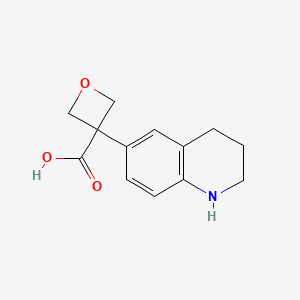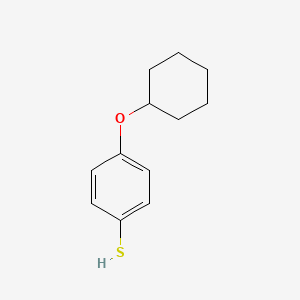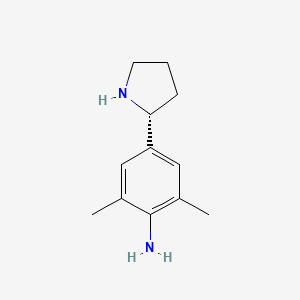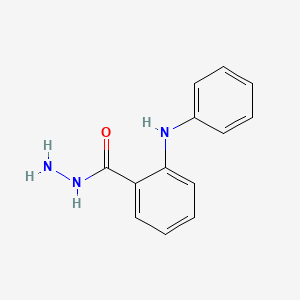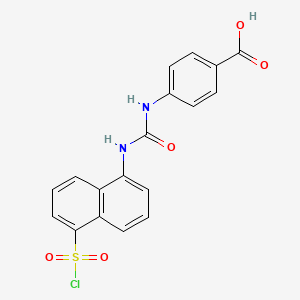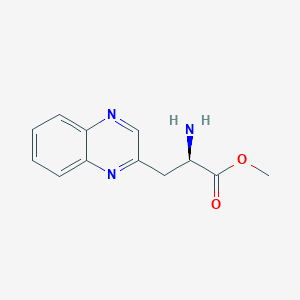![molecular formula C22H21N5O3S B12987663 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide](/img/structure/B12987663.png)
2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a triazoloquinoline core and various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazoloquinoline core, followed by the introduction of the thio and acetohydrazide groups. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its anticancer properties, it is investigated for its potential use in cancer therapy. It also shows promise in antimicrobial and anti-inflammatory research.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide involves its interaction with biological targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation . Molecular docking studies have shown that the compound binds to the DNA active site, interfering with the replication and transcription processes. This mechanism is similar to that of other known DNA intercalators used in cancer therapy.
Comparison with Similar Compounds
Similar compounds to 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide include other triazoloquinoline derivatives such as:
- 7-chloro-1-methyl-5-phenyl [1,2,4]triazolo [4,3-a]quinoline
- 5-Methyl-1-((2-oxo-2-(1-pyrrolidinyl)ethyl)thio) [1,2,4]triazolo [4,3-a]quinoline
- 5-Methyl-1-((2-nitrobenzyl)thio) [1,2,4]triazolo [4,3-a]quinoline
These compounds share a similar triazoloquinoline core but differ in their functional groups, leading to variations in their biological activities and applications. The uniqueness of 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C22H21N5O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N'-[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C22H21N5O3S/c1-14-7-9-16(10-8-14)30-12-20(28)24-25-21(29)13-31-22-26-23-19-11-15(2)17-5-3-4-6-18(17)27(19)22/h3-11H,12-13H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
BPCCTLYOXNXZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


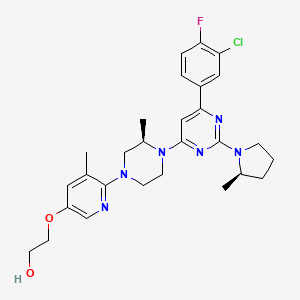
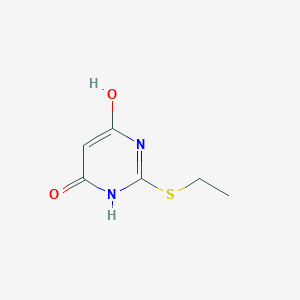
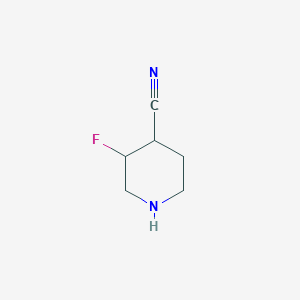
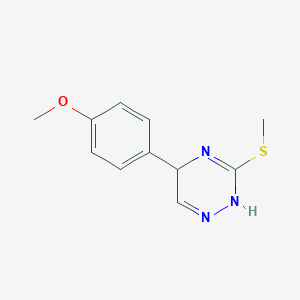
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B12987602.png)
![4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B12987608.png)
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)
